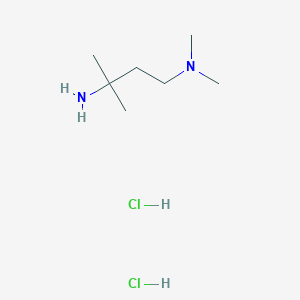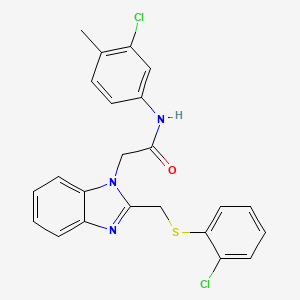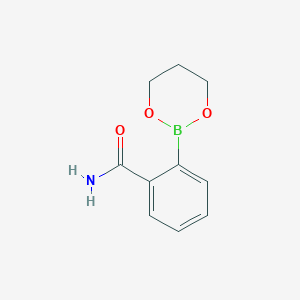
2-Phenyl-4-((4-(thiophen-2-yl)piperidin-1-yl)methyl)thiazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Phenyl-4-((4-(thiophen-2-yl)piperidin-1-yl)methyl)thiazole” is a complex organic compound. It contains a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts show several important pharmacophoric features and are utilized in different therapeutic applications .
Synthesis Analysis
The synthesis of such compounds often involves catalytic protodeboronation of pinacol boronic esters . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation . The protodeboronation is further used in the formal total synthesis of various compounds .Molecular Structure Analysis
The molecular structure of “2-Phenyl-4-((4-(thiophen-2-yl)piperidin-1-yl)methyl)thiazole” is complex. It includes a piperidine moiety, which is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds .Chemical Reactions Analysis
The chemical reactions involving “2-Phenyl-4-((4-(thiophen-2-yl)piperidin-1-yl)methyl)thiazole” can be quite complex. One notable reaction is the catalytic protodeboronation of pinacol boronic esters . This reaction is not well developed but is a valuable transformation in organic synthesis .Wissenschaftliche Forschungsanwendungen
- Anwendung: PTT-basierte Copolymere wurden für ECDs untersucht. Beispielsweise wurden Tris(4-(thiophen-2-yl)phenyl)amin (TTPA) und Dithienylpyrrol (DIT) Copolymere (P(TTPA-co-DIT)) auf Indiumzinnoxid (ITO)-Elektroden elektrochemisch polymerisiert. Diese Filme zeigten Farbänderungen bei Oxidation mit hoher Färbungseffizienz .
- Anwendung: PTT-Derivate (PT1–PT10) wurden auf ihre hemmende Aktivität gegen SHP1 untersucht. Sowohl theoretische Simulationen als auch experimentelle Daten wurden verwendet, um ihr Potenzial zu bewerten .
- Anwendung: PTT-Derivate wurden auf ihre Kristallstrukturen untersucht. Die Bestimmung ihrer Anordnung im festen Zustand gibt Aufschluss über ihre Eigenschaften und ihr Verhalten .
- Anwendung: PTT-basierte Copolymere können als anodische Materialien in ECDs vom Dualtyp verwendet werden. Ihr elektrochromes Verhalten und ihre Farbänderungen tragen zur Geräteleistung bei .
Elektrochrome Bauelemente (ECDs)
Hemmungsaktivität gegen SHP1
Bestimmung der Kristallstruktur
Leitfähige Polymere
Zukünftige Richtungen
The future directions for “2-Phenyl-4-((4-(thiophen-2-yl)piperidin-1-yl)methyl)thiazole” could involve further exploration of its biological activities and potential therapeutic applications. Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, “2-Phenyl-4-((4-(thiophen-2-yl)piperidin-1-yl)methyl)thiazole” could potentially be used in these areas.
Wirkmechanismus
The compound also contains a piperidine ring, which is a common structural element in many pharmaceuticals and natural products . Piperidine derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Eigenschaften
IUPAC Name |
2-phenyl-4-[(4-thiophen-2-ylpiperidin-1-yl)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2S2/c1-2-5-16(6-3-1)19-20-17(14-23-19)13-21-10-8-15(9-11-21)18-7-4-12-22-18/h1-7,12,14-15H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYWOIGOESMGHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CC3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(oxan-4-yl)(thiophen-2-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2579431.png)

![(E)-2-amino-N-butyl-1-((3,4-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2579436.png)


![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2579442.png)
![(2-Methylbenzo[D]oxazol-5-YL)boronic acid](/img/structure/B2579443.png)




![N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide](/img/structure/B2579450.png)

